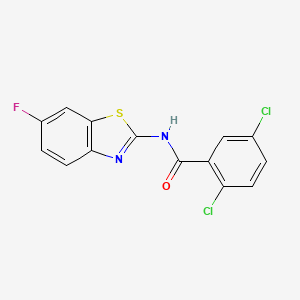

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related N-substituted benzothiazole derivatives involves multistep processes including acyl chlorination, coupling reactions, and cyclization steps. For instance, the synthesis of novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides was achieved by acyl chlorination of 2-fluorobenzoic acid or 2,4-difluorobenzoic acid with thionyl chloride, followed by coupling with 2-aminobenzoic acid and cyclization in the presence of acetic anhydride (Yang, 2012).

Molecular Structure Analysis

The molecular structure of N-(benzothiazol-2-yl)benzamides was characterized by various spectroscopic methods, including IR, 1H- and 13C-NMR, and single-crystal X-ray diffraction. Specific compounds exhibited discrete dimer formations connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions (Ćaleta et al., 2008).

Chemical Reactions and Properties

The reactivity of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis highlights the unique electrophilic reactivity due to the presence of fluorine atoms, leading to nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).

Physical Properties Analysis

The crystalline and thermal properties of related N-(1,3-benzothiazol-2-yl)benzamide derivatives were investigated, revealing monoclinic crystal structures and thermal stability up to specific temperatures. For example, synthesized crystals were thermally stable up to 403 K and 333 K for certain derivatives, respectively (Raveendiran & Prabukanthan, 2021).

Chemical Properties Analysis

The chemical behavior of benzothiazole derivatives was evaluated in various reactions, including Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions, to synthesize specific benzamide compounds. These studies provide insights into the regioselective synthesis and the role of non-covalent interactions in the chemical behavior of these compounds (Moreno-Fuquen et al., 2019).

Scientific Research Applications

Antitumor Properties

A significant area of research involving benzothiazole derivatives, including structures similar to 2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, is their antitumor activity. Hutchinson et al. (2001) detailed the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human breast cancer cell lines, highlighting the potential of such compounds in cancer therapy Hutchinson et al., 2001. Additionally, Yoshida et al. (2005) reported on a derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, with significant in vivo tumor growth inhibitory effects, further supporting the relevance of such compounds in antitumor research Yoshida et al., 2005.

Antimicrobial and Antioxidant Activities

Another area of investigation is the antimicrobial and antioxidant properties of benzothiazole derivatives. Raparla et al. (2013) synthesized novel 6-fluorobenzothiazole substituted pyrazole analogues, which were screened for antimicrobial and antioxidant activities, showing potent activity against standard drugs Raparla et al., 2013. This indicates the potential of benzothiazole derivatives in developing new antimicrobial agents.

Fluorescent Sensors and Photophysical Studies

Benzothiazole derivatives have also been explored for their applications as fluorescent sensors and in photophysical studies. Suman et al. (2019) developed benzimidazole and benzothiazole conjugated Schiff base compounds, demonstrating their capability as fluorescent sensors for detecting metal ions like Al3+ and Zn2+, showcasing the diverse applications of such compounds beyond pharmacological uses Suman et al., 2019.

Corrosion Inhibition

In the field of material science, benzothiazole derivatives have been evaluated for their corrosion inhibition properties. Hu et al. (2016) studied two benzothiazole derivatives as corrosion inhibitors for steel in an acidic solution, revealing their potential to offer stability and high efficiency in preventing corrosion, highlighting the versatility of benzothiazole derivatives Hu et al., 2016.

Mechanism of Action

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in bacterial cells, including dna replication, cell wall synthesis, and metabolic processes .

Result of Action

The inhibition of the enzymes mentioned above would lead to the death of bacterial cells .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .

properties

IUPAC Name |

2,5-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-10(16)9(5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMITWIZEHZBJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)